molecular formula C13H17NO3 B8617730 Ethyl 2-(6-aminochroman-2-yl)acetate CAS No. 181074-34-0

Ethyl 2-(6-aminochroman-2-yl)acetate

Cat. No.: B8617730
CAS No.: 181074-34-0
M. Wt: 235.28 g/mol
InChI Key: FOBRYDDFZKXCFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-aminochroman-2-yl)acetate (CAS 188350-66-5) is a chromane derivative of significant interest in medicinal chemistry for its role as a key synthetic intermediate. Its primary research value lies in the synthesis of compounds that are potent platelet aggregation inhibitors . These therapeutic agents are critical for researching disorders caused by platelet-dependent narrowing of the blood supply, such as atherosclerosis, acute myocardial infarction, unstable angina, and for the prevention of restenosis following angioplasty . The mechanism of action for final active compounds derived from this intermediate is often linked to the inhibition of the platelet membrane glycoprotein complex IIb/IIIa, which is the binding site for fibrinogen. By inhibiting this binding, the resulting compounds can effectively prevent platelet aggregation and reduce the incidence of thrombus formation . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

181074-34-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(6-amino-3,4-dihydro-2H-chromen-2-yl)acetate

InChI

InChI=1S/C13H17NO3/c1-2-16-13(15)8-11-5-3-9-7-10(14)4-6-12(9)17-11/h4,6-7,11H,2-3,5,8,14H2,1H3

InChI Key

FOBRYDDFZKXCFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C(O1)C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Solubility (Predicted) Bioactivity Notes
Ethyl 2-(6-aminochroman-2-yl)acetate Chroman 6-Amino, ethyl acetate Moderate (polar) Potential neuroactivity
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran Bromo, sulfinyl Low (non-polar) Not reported
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate Quinazolinone Phenyl, sulfanyl Moderate Anticancer potential
Ethyl 2-(6-nitro-2H-indazol-2-yl)acetate Indazole Nitro Low Kinase inhibition

Research Findings and Implications

  • Bioactivity: Amino-substituted chroman derivatives (e.g., target compound) are hypothesized to exhibit enhanced CNS activity due to amine-mediated blood-brain barrier penetration. In contrast, nitro- or chloro-substituted analogs () may prioritize peripheral targets .
  • Synthetic Accessibility: Chroman derivatives often require multi-step ring-closing strategies, whereas indazole or quinazolinone analogs benefit from modular heterocycle synthesis (e.g., cyclocondensation) .
  • Stability: Sulfinyl and nitro groups () may confer oxidative instability compared to the amino group, which is more resistant to degradation .

Q & A

Q. What are the optimal laboratory methods for synthesizing Ethyl 2-(6-aminochroman-2-yl)acetate?

  • Methodological Answer : Synthesis typically involves esterification of the chroman-2-yl acetic acid precursor with ethanol under acidic catalysis. Protecting group strategies, such as tert-butoxycarbonyl (Boc) for the amine group, can improve yield and purity. Reaction monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases is recommended to track intermediates . Post-synthesis purification via column chromatography or recrystallization ensures product isolation.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

  • Methodological Answer : 1H NMR analysis in deuterated chloroform (CDCl3) resolves key structural features:
  • Chroman ring protons : Aromatic signals between δ 6.5–7.5 ppm (coupling patterns indicate substitution).
  • Ethyl ester group : Triplet at δ 1.2–1.4 ppm (CH3) and quartet at δ 4.1–4.3 ppm (CH2).
  • Acetate methylene : Singlet or multiplet near δ 3.5–4.0 ppm (CH2 adjacent to ester).
  • Amine proton : Broad singlet at δ 1.5–2.5 ppm (if unprotected). Use DEPT or HSQC for unambiguous assignment .

Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Key steps:
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%). For disordered regions, use PART or SUMP instructions in SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic properties of this compound?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:
  • HOMO-LUMO gaps : Predict reactivity and charge-transfer behavior.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites.
  • Correlation energy : Use the Colle-Salvetti formula adapted for density functionals to improve accuracy . Validate results against experimental UV-Vis or cyclic voltammetry data.

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from twinning, disorder, or incorrect space-group assignment. Mitigation strategies:
  • Twin refinement : Use TWIN/BASF commands in SHELXL for non-merohedral twinning.
  • High-resolution data : Collect data to <0.8 Å resolution to resolve disorder.
  • Validation tools : Check ADDSYM/PLATON for missed symmetry .

Q. What analytical approaches are effective for tracking reaction intermediates during synthesis?

  • Methodological Answer : Combine GC-MS and TLC for real-time monitoring:
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Identify intermediates via NIST library matching of fragmentation patterns (e.g., m/z peaks for ester or chroman fragments) .

  • TLC : Visualize under UV (254 nm) or stain with ninhydrin for amine detection .

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